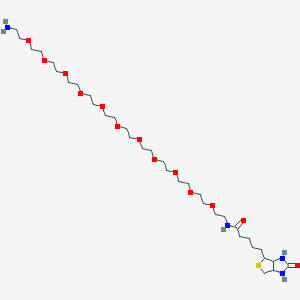![molecular formula C13H9Cl2N3S B3118692 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine CAS No. 241132-69-4](/img/structure/B3118692.png)
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine
Descripción general
Descripción
“N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C13H9Cl2N3S/c14-10-4-2-1-3-9 (10)7-16-8-11-12 (15)17-13-18 (11)5-6-19-13/h1-6,8H,7H2/b16-8+ .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.21 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Studies
- Biginelli Reaction Using a Green Protocol : The compound was obtained through a Biginelli reaction, demonstrating a method for producing such compounds efficiently and in a more environmentally friendly manner (Morigi et al., 2012).
- Study on Ring Transformation : Research has been conducted on the conversion of similar compounds, highlighting the chemical properties and transformations possible with the core structure of the compound (Spinelli et al., 1992).
Pharmacological Research
- Antimycobacterial Activity : Studies have shown that derivatives of the compound exhibit significant antimycobacterial activity, indicating potential therapeutic applications (Ramprasad et al., 2016).
- Potential Antitumor Properties : Certain derivatives of the compound have been tested for antitumor activity against human tumor cell lines, suggesting possible use in cancer treatment (Elmeligie & El-Awady, 2002).
Materials Science Applications
- Dyeing Performance in Textiles : The compound's derivatives have been used in the synthesis of dyes, with research focusing on their effectiveness and properties when applied to textiles (Malik et al., 2018).
Biochemical and Molecular Studies
- Molecular Docking Studies : The compound has been the subject of molecular docking studies, which are crucial for understanding how it might interact with biological targets at the molecular level (Kumar et al., 2013).
- Synthesis of Schiff Bases and Antimicrobial Evaluation : Research has involved synthesizing Schiff bases of the compound and evaluating their antibacterial properties, highlighting its potential in addressing microbial resistance (Al‐Janabi et al., 2020).
Propiedades
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3-chlorophenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3S/c14-10-3-1-2-9(6-10)7-16-8-11-12(15)17-13-18(11)4-5-19-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNYKFIZAWSXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(N=C3N2C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141561 | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine | |
CAS RN |
241132-69-4 | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)



![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)
![1-(phenylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118644.png)
![N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide](/img/structure/B3118649.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)


![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)